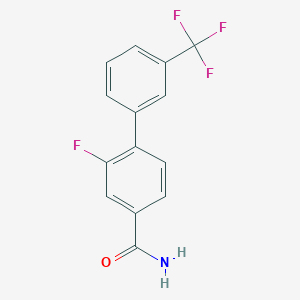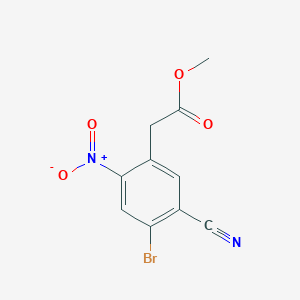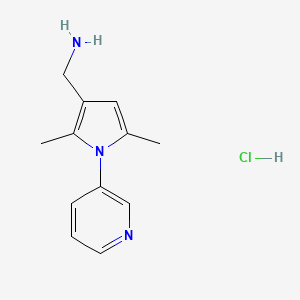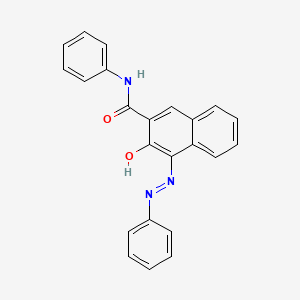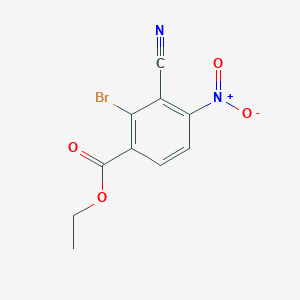
6-Bromo-2-vinil-4-quinazolinol
Descripción general
Descripción
6-Bromo-2-vinyl-4-quinazolinol is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-vinyl-4-quinazolinol consists of a quinazolinol core with a bromine atom at the 6th position and a vinyl group at the 2nd position . The SMILES representation of the molecule isC=CC1=NC(=O)C2=C(N1)C=CC(=C2)Br .
Aplicaciones Científicas De Investigación
Investigación en Proteómica
“6-Bromo-2-vinil-4-quinazolinol” se utiliza en la investigación de proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este campo es fundamental para comprender muchos procesos biológicos, y compuestos como “this compound” pueden utilizarse para investigar las estructuras, interacciones y funciones de las proteínas.
Química Medicinal
En química medicinal, los investigadores diseñan y sintetizan compuestos químicos que se pueden utilizar como fármacos para el tratamiento de enfermedades. Se ha demostrado que algunos derivados de la quinazolina tienen propiedades medicinales , por lo que es posible que “this compound” también tenga aplicaciones potenciales en este campo.
Safety and Hazards
Mecanismo De Acción
Moreover, quinazoline derivatives, to which 6-Bromo-2-vinyl-4-quinazolinol belongs, have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . This suggests that 6-Bromo-2-vinyl-4-quinazolinol might also have potential medicinal properties.
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-vinyl-4-quinazolinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, affecting various signaling pathways. Additionally, 6-Bromo-2-vinyl-4-quinazolinol can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 6-Bromo-2-vinyl-4-quinazolinol on cells are diverse and depend on the cell type and context. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways. This compound can also influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to changes in downstream signaling events and alterations in gene expression patterns .
Molecular Mechanism
At the molecular level, 6-Bromo-2-vinyl-4-quinazolinol exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can result in the disruption of key biochemical pathways, leading to changes in cellular function. Additionally, 6-Bromo-2-vinyl-4-quinazolinol can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-vinyl-4-quinazolinol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2-vinyl-4-quinazolinol remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-vinyl-4-quinazolinol vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 6-Bromo-2-vinyl-4-quinazolinol can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
6-Bromo-2-vinyl-4-quinazolinol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites, leading to changes in cellular metabolism. The compound’s interaction with specific enzymes can modulate their activity, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 6-Bromo-2-vinyl-4-quinazolinol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 6-Bromo-2-vinyl-4-quinazolinol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
6-bromo-2-ethenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c1-2-9-12-8-4-3-6(11)5-7(8)10(14)13-9/h2-5H,1H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPKTBYJVMGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396704 | |
| Record name | 6-BROMO-2-VINYL-4-QUINAZOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-96-7 | |
| Record name | 6-BROMO-2-VINYL-4-QUINAZOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





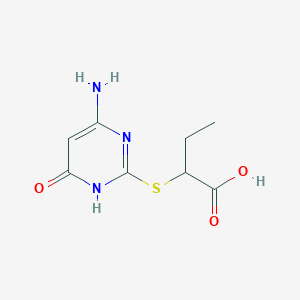

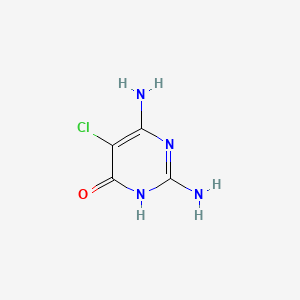

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)
